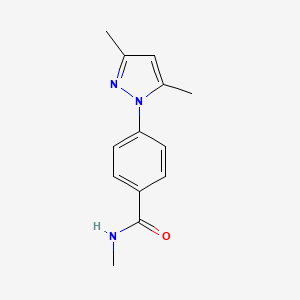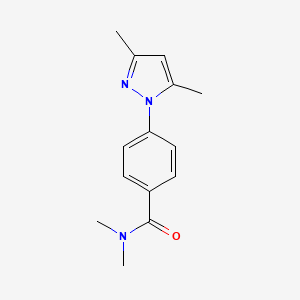![molecular formula C14H18N4O2S B7535238 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as CTMU, is a novel compound with potential therapeutic applications. CTMU belongs to the family of urea derivatives, which have been extensively studied for their pharmacological properties.
科学的研究の応用
1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common pathological process in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In inflammation, this compound inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces migration and invasion. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.
実験室実験の利点と制限
1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments, such as its high purity and stability, low toxicity, and easy synthesis. However, this compound also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models and humans.
将来の方向性
There are several future directions for 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea research, such as exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetics and bioavailability, and developing more potent analogs. Moreover, this compound can be used as a tool compound to study the molecular mechanisms of cancer, inflammation, and neurodegenerative disorders. Finally, this compound can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. This compound has been synthesized using a simple and efficient method, and its purity and identity have been confirmed by various analytical techniques. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action is still under investigation. This compound has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in vivo and in humans. Finally, this compound has several future directions for research, and it can be used as a tool compound and a lead compound for drug development.
合成法
The synthesis of 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of cyclohexyl isocyanate with 3-thiophen-3-yl-1,2,4-oxadiazol-5-ylmethanol in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 129-132°C. The purity and identity of this compound are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
1-cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-14(16-11-4-2-1-3-5-11)15-8-12-17-13(18-20-12)10-6-7-21-9-10/h6-7,9,11H,1-5,8H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWKTQYJOLWZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)


![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)
